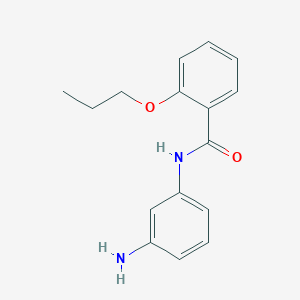

N-(3-Aminophenyl)-2-propoxybenzamide

Description

N-(3-Aminophenyl)-2-propoxybenzamide (CAS: 1020722-86-4) is a benzamide derivative characterized by a 3-aminophenyl group attached to the amide nitrogen and a propoxy substituent at the 2-position of the benzamide ring. Its molecular formula is C₁₆H₁₈N₂O₂, with a molecular weight of 270.33 g/mol . The compound’s structure enables intramolecular hydrogen bonding (N–H⋯O) between the amide group and the propoxy oxygen, influencing its conformational stability and crystal packing .

Properties

IUPAC Name |

N-(3-aminophenyl)-2-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-2-10-20-15-9-4-3-8-14(15)16(19)18-13-7-5-6-12(17)11-13/h3-9,11H,2,10,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONHOHLZJXKLIKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminophenyl)-2-propoxybenzamide typically involves the reaction of 3-aminobenzoic acid with 2-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reaction conditions.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity

N-(3-Aminophenyl)-2-propoxybenzamide has been investigated for its anticonvulsant properties. Research indicates that it shows efficacy in various animal models, suggesting potential as a therapeutic agent for neurological disorders. Its interactions with neurotransmitter receptors are crucial for understanding its pharmacodynamics and pharmacokinetics, which may lead to novel treatments for conditions like epilepsy.

Synthesis of Pharmacophores

The compound serves as a precursor in the synthesis of various pharmacologically active compounds. For instance, it can be utilized in the preparation of N-arylamides through hypervalent iodine-mediated reactions, which are essential in drug design. The ability to modify its structure allows for the development of derivatives with enhanced biological activity.

Analytical Chemistry

Mass Spectrometry Applications

In analytical chemistry, this compound is used to study fragmentation patterns through tandem mass spectrometry. Protonation followed by collision-induced dissociation has revealed specific ion products that provide insights into the compound's structural dynamics and stability. Such studies are vital for understanding the compound's behavior in biological systems.

Sensing Applications

The compound can also be transformed into boronic acids, which are employed in various sensing applications. These derivatives interact with diols and Lewis bases, facilitating homogeneous and heterogeneous detection methods. This property is particularly useful in developing sensors for environmental monitoring and biomedical applications.

Polymer Chemistry

Synthesis of Polyimides

this compound is instrumental in synthesizing novel aromatic polyimides. The synthesis typically involves a two-step process that includes ring-opening polyaddition followed by thermal cyclic dehydration. The resulting polyimides exhibit favorable solubility and viscosity characteristics, making them suitable for advanced materials applications.

| Property | Polyimide Characteristics |

|---|---|

| Inherent Viscosity | High viscosity suitable for processing |

| Solubility | Soluble in solvents like N,N-dimethylacetamide |

| Thermal Stability | Exhibits high thermal stability post-synthesis |

Organic Synthesis

Synthetic Protocols

this compound has been explored as a building block for synthesizing other organic compounds. For example, it plays a role in converting nitriles to acetanilides through innovative synthetic routes that involve mild reaction conditions. This versatility enhances its utility in organic synthesis.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| N-(4-Aminophenyl)-2-propoxybenzamide | Para-amino substitution | Potentially different receptor interactions |

| N-(3-Aminophenyl)-4-propoxybenzamide | Ortho vs para substitution | May exhibit different biological activities |

| N-(3-Aminophenyl)-2-methoxybenzamide | Methoxy group instead of propoxy | Different solubility and bioavailability |

These comparisons highlight how variations in functional groups influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

| Compound Name | Substituents (Benzamide Ring) | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| N-(3-Aminophenyl)-2-propoxybenzamide | 2-propoxy, 3-aminophenyl | 270.33 | Intramolecular N–H⋯O H-bond; planar packing |

| N-(3-Aminophenyl)-2-methylbenzamide | 2-methyl, 3-aminophenyl | 226.27 | Steric hindrance from methyl; no H-bonding |

| 2-Ethoxybenzamide | 2-ethoxy | 165.18 | Larger dihedral angle (50.48°); no H-bonds |

| N-(3-Aminophenyl)acrylamide | Acrylamide group | 162.19 | Conjugated double bond; higher reactivity |

- Hydrogen Bonding: The propoxy group in this compound enables intramolecular N–H⋯O bonding, stabilizing its conformation and promoting parallel molecular packing in crystals . In contrast, 2-ethoxybenzamide lacks such interactions due to a larger dihedral angle (50.48°), leading to divergent crystal networks .

- Steric Effects: The 2-methyl group in N-(3-Aminophenyl)-2-methylbenzamide introduces steric hindrance, reducing solubility compared to the propoxy analog .

- Electronic Properties: N-(3-Aminophenyl)acrylamide’s conjugated acrylamide group enhances electrophilicity, making it more reactive in polymerization or Michael addition reactions compared to benzamide derivatives .

Crystal Packing and Supramolecular Interactions

- This compound: Forms offset parallel molecular pairs via N–H⋯O hydrogen bonds, organized into columns along the a-axis. The interlayer distance (3.69 Å) is greater than in 2-hydroxybenzamide (2.91 Å), suggesting weaker π-π stacking .

- 2-Ethoxybenzamide : Lacks intramolecular H-bonds, resulting in a less ordered crystal structure dominated by van der Waals interactions .

- N-(3-Aminophenyl)-2-isopropoxybenzamide (CAS: 1020722-86-4): The bulkier isopropoxy group likely disrupts planar packing, reducing crystallinity compared to the propoxy analog .

Biological Activity

N-(3-Aminophenyl)-2-propoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, including data tables and case studies.

Structure and Properties

The molecular structure of this compound features a propoxy group attached to a benzamide core, which is known for its diverse biological activities. The compound's structure can be represented as follows:

This structure allows for interactions with various biological targets, particularly enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or modulator, impacting various biochemical pathways. For instance, it has been noted for its potential role in enzyme inhibition, which can lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Biological Activity

- Enzyme Inhibition : this compound has shown promise in inhibiting certain enzymes involved in pathological processes. For example, studies have indicated that similar benzamide derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer’s disease research .

- Antimicrobial Properties : Research has demonstrated that benzamide derivatives exhibit antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported between 1 to 16 µg/mL .

- Antitumor Activity : The compound's structural analogs have been evaluated for their antitumor properties. Studies involving radiopharmaceutical therapies using benzamide derivatives have shown promising results in targeting tumors, with observed antitumor effects in clinical settings .

Case Study 1: Anticholinesterase Activity

A study on related compounds revealed that certain derivatives exhibited significant inhibition of AChE, with IC50 values ranging from 0.64 to 81.06 μM. This suggests that this compound may possess similar inhibitory properties, making it a candidate for further exploration in the treatment of Alzheimer's disease .

| Compound | IC50 (μM) | AChE Inhibition (%) |

|---|---|---|

| 5f | 0.64 | 29.8 |

| Donepezil | - | 14.9 |

Case Study 2: Antimicrobial Evaluation

In a comprehensive evaluation of various benzamide derivatives, it was found that compounds structurally similar to this compound displayed potent antibacterial activity against MRSA strains.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 6d | 16 | Moderate |

| Control | - | Chloramphenicol |

Q & A

Q. What are the established synthetic routes for N-(3-Aminophenyl)-2-propoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via amide coupling between 3-aminophenylamine and 2-propoxybenzoyl chloride. A typical protocol involves dissolving 3-aminophenylamine in anhydrous dichloromethane under nitrogen, followed by dropwise addition of 2-propoxybenzoyl chloride and triethylamine as a base. Reaction progress is monitored via TLC, with yields typically ranging from 65–85% after purification by column chromatography . Key variables affecting yield include stoichiometric ratios (1:1.2 amine:acyl chloride), temperature (0–5°C to minimize side reactions), and solvent choice (polar aprotic solvents enhance reactivity).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of the aminophenyl group (δ 6.5–7.2 ppm for aromatic protons) and propoxy chain (δ 1.0–1.5 ppm for methyl groups, δ 3.4–4.0 ppm for -OCH2-).

- FT-IR : Key peaks include N-H stretching (3300–3500 cm⁻¹ for -NH2), amide C=O (1650–1680 cm⁻¹), and C-O-C (1100–1250 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Expected molecular ion [M+H]+ at m/z 285.3 (C16H18N2O2). Fragmentation patterns should show loss of the propoxy group (-60 Da) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer :

- Solubility : Highly soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water (<0.1 mg/mL at 25°C).

- Stability : Degrades under prolonged UV exposure (>48 hours) or acidic conditions (pH < 3). Store at –20°C in inert, anhydrous environments to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling optimize the design of this compound derivatives for target specificity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites. Molecular docking (AutoDock Vina) against protein targets (e.g., kinase domains) identifies favorable binding conformations. For example, the propoxy group’s hydrophobic interactions enhance binding affinity to hydrophobic pockets, while the aminophenyl moiety facilitates hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data for this compound across cell lines?

- Methodological Answer : Discrepancies in IC50 values (e.g., 5 μM in HeLa vs. >50 μM in MCF-7) may arise from differential membrane permeability or metabolic degradation. Validate using:

Q. How does the electronic nature of substituents on the benzamide ring modulate the compound’s reactivity?

- Methodological Answer : Electron-withdrawing groups (e.g., -NO2) reduce nucleophilicity at the amide nitrogen, slowing hydrolysis. Hammett substituent constants (σ) correlate with reaction rates in SNAr mechanisms. For example, para-nitro substitution decreases hydrolysis half-life by 40% compared to methoxy groups .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.